molecular formula C25H29N3O4 B11400192 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11400192
M. Wt: 435.5 g/mol
InChI Key: LGLOGIFWILELKU-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-c]pyrazole structure, followed by the introduction of the hydroxyphenyl, methoxyethyl, and pentyloxyphenyl groups through various substitution reactions. Common reagents used in these reactions include strong bases, acids, and organic solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to modify the pyrrolo[3,4-c]pyrazole core.

    Substitution: The methoxyethyl and pentyloxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or ethanol under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the pyrrolo[3,4-c]pyrazole core can produce dihydropyrrolo derivatives.

Scientific Research Applications

3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the methoxyethyl and pentyloxyphenyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The pyrrolo[3,4-c]pyrazole core can interact with various enzymes, potentially inhibiting their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[4-(butyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 3-(2-hydroxyphenyl)-5-(2-ethoxyethyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

The uniqueness of 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyphenyl group allows for specific interactions with proteins, while the methoxyethyl and pentyloxyphenyl groups enhance its solubility and membrane permeability. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-pentoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H29N3O4/c1-3-4-7-15-32-18-12-10-17(11-13-18)24-21-22(19-8-5-6-9-20(19)29)26-27-23(21)25(30)28(24)14-16-31-2/h5-6,8-13,24,29H,3-4,7,14-16H2,1-2H3,(H,26,27)

InChI Key

LGLOGIFWILELKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCOC)NN=C3C4=CC=CC=C4O

Origin of Product

United States

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